molecular formula C14H18F2N4O4S3 B4560997 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4560997
M. Wt: 440.5 g/mol
InChI Key: DRKOBARFDRWRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H18F2N4O4S3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.04582491 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study has explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent. These compounds demonstrated significant effectiveness against various cancer cell lines, including lung, kidney, breast cancer, and leukemia (Kostyantyn Turov, 2020).

Biochemical Analysis

An automated pre-column derivatization and high-performance liquid chromatography method was developed for the determination of a non-peptide oxytocin receptor antagonist, demonstrating the compound's significance in biochemical analysis (W. Kline, S. Kusma, & B. Matuszewski, 1999).

Antibacterial and Enzyme Inhibitory Properties

Research on bis(pyrazole-benzofuran) hybrids with a piperazine linker revealed their potent antibacterial and enzyme inhibitory properties. These compounds showed significant efficacy against various bacterial strains and were effective in inhibiting biofilm formation and MurB enzyme activity (Ahmed E. M. Mekky & S. Sanad, 2020).

Drug Metabolism

A study on Lu AA21004, a novel antidepressant, identified the enzymes involved in its in vitro oxidative metabolism. This highlights the role of compounds with piperazine structures in pharmacokinetics and drug development (Mette G. Hvenegaard et al., 2012).

Agricultural Applications

Novel dimethylpyrazole and piperazine-containing derivatives have shown significant fungicidal and herbicidal activities. These findings are crucial for the development of new agrochemicals (Baolei Wang et al., 2017).

Synthesis of Polymers

The synthesis of hyperbranched polymers from A2 and BB‘2 type monomers, including 1-(2-aminoethyl)piperazine, demonstrates the compound's utility in polymer chemistry (D. Yan & Chao Gao, 2000).

Properties

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N4O4S3/c1-10-13(11(2)20(17-10)14(15)16)27(23,24)19-7-5-18(6-8-19)26(21,22)12-4-3-9-25-12/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKOBARFDRWRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Reactant of Route 3
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Reactant of Route 4
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Reactant of Route 5
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Reactant of Route 6
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.